2-Amino-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-butan-1-one
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Overview
Description
(2S)-2-AMINO-1-(6,7-DIMETHOXY-3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL)-3,3-DIMETHYLBUTAN-1-ONE is a complex organic compound with a unique structure that includes an isoquinoline moiety and a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-AMINO-1-(6,7-DIMETHOXY-3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL)-3,3-DIMETHYLBUTAN-1-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the isoquinoline ring and the introduction of the amino and dimethoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-AMINO-1-(6,7-DIMETHOXY-3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL)-3,3-DIMETHYLBUTAN-1-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Replacement of the dimethoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, (2S)-2-AMINO-1-(6,7-DIMETHOXY-3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL)-3,3-DIMETHYLBUTAN-1-ONE is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-AMINO-1-(6,7-DIMETHOXY-3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL)-3,3-DIMETHYLBUTAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanonehydrochloride
- (3S,3’S,4’R,6’S,8’R,8’aR)-8’-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-oxomethyl]-6’-(4-hydroxyphenyl)-3’,4’-diphenylspiro[1H-indole-3,7’-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1’,2-dione
Uniqueness
What sets (2S)-2-AMINO-1-(6,7-DIMETHOXY-3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL)-3,3-DIMETHYLBUTAN-1-ONE apart from similar compounds is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H26N2O3 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-amino-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethylbutan-1-one |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)15(18)16(20)19-7-6-11-8-13(21-4)14(22-5)9-12(11)10-19/h8-9,15H,6-7,10,18H2,1-5H3 |
InChI Key |
KIHNECZDBGFQBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)N |
Origin of Product |
United States |
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